3-[(2,4-Dichlorophenyl)methylthio]-5-(2-furyl)-4-prop-2-enyl-1,2,4-triazole
Description
Properties
Molecular Formula |
C16H13Cl2N3OS |
|---|---|
Molecular Weight |
366.3 g/mol |
IUPAC Name |
3-[(2,4-dichlorophenyl)methylsulfanyl]-5-(furan-2-yl)-4-prop-2-enyl-1,2,4-triazole |
InChI |
InChI=1S/C16H13Cl2N3OS/c1-2-7-21-15(14-4-3-8-22-14)19-20-16(21)23-10-11-5-6-12(17)9-13(11)18/h2-6,8-9H,1,7,10H2 |
InChI Key |
BUDXCPDAEYIRGB-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN1C(=NN=C1SCC2=C(C=C(C=C2)Cl)Cl)C3=CC=CO3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,4-Dichlorophenyl)methylthio]-5-(2-furyl)-4-prop-2-enyl-1,2,4-triazole typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2,4-dichlorobenzyl chloride with sodium thiolate to form the corresponding thioether. This intermediate is then reacted with furfural and propargyl bromide in the presence of a base to yield the final triazole compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of more efficient catalysts, improved reaction conditions, and scalable processes to ensure consistent quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-[(2,4-Dichlorophenyl)methylthio]-5-(2-furyl)-4-prop-2-enyl-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the triazole ring to other nitrogen-containing heterocycles.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
3-[(2,4-Dichlorophenyl)methylthio]-5-(2-furyl)-4-prop-2-enyl-1,2,4-triazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme inhibition and protein binding.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(2,4-Dichlorophenyl)methylthio]-5-(2-furyl)-4-prop-2-enyl-1,2,4-triazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This can lead to various biological effects, including antimicrobial or anticancer activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Differences
- Furyl vs. Phenyl Substituents : and highlight compounds with 2-furyl or fluorophenyl groups. The furyl group’s electron-rich nature may enhance π-π stacking compared to halogenated phenyl rings .
- Propenyl vs.
Antifungal and Antibiotic Activity
- Propiconazole (): A triazole fungicide with a 2,4-dichlorophenyl group, showing sterol biosynthesis inhibition.
- Compound 77a (): A triazole-thiazole hybrid with EGFR IC50 = 145.1 nM. The dichlorophenyl group in the target compound may confer comparable enzyme inhibition .
- Fluconazole Derivatives (): Fluconazole-based compounds with difluorophenyl groups exhibit antifungal activity. The furyl substituent in the target compound could broaden the spectrum of activity .
SAR Insights
- Dichlorophenyl vs. Methoxyphenyl : shows that dichlorophenyl substituents enhance EGFR inhibition compared to methoxyphenyl groups, suggesting the target compound’s dichlorophenyl moiety is critical for potency .
- Thiol vs. Propenyl Modifications : Methylthio derivatives (e.g., ) exhibit precursor activity, while propenyl substitution may improve bioavailability .
Physical and Chemical Properties
Therapeutic Potential and Limitations
- Advantages : The 2-furyl group may reduce toxicity compared to fully halogenated analogues (e.g., ’s difluorophenyl thiazolo-triazole) while maintaining efficacy .
- Limitations : The propenyl group’s stability under physiological conditions requires further study. Propiconazole’s environmental impact () suggests the need for ecotoxicity assessments .
Biological Activity
3-[(2,4-Dichlorophenyl)methylthio]-5-(2-furyl)-4-prop-2-enyl-1,2,4-triazole is a synthetic compound belonging to the class of 1,2,4-triazoles. Its unique structural features suggest significant potential for various biological activities, particularly in medicinal chemistry and agriculture. This article reviews the biological activity of this compound based on diverse research findings.
Chemical Structure
The compound features:
- A triazole ring which is known for its reactivity.
- Substituents including a dichlorophenyl methylthio group and a furan moiety .
Synthesis Methods
The synthesis of this compound can be achieved through various methods involving reactions between appropriate precursors. The electrophilic nature of the triazole ring allows for multiple synthetic pathways, often resulting in derivatives with enhanced biological properties.
Antifungal Activity
Research indicates that compounds within the triazole family exhibit notable antifungal properties. For instance:
- In vitro studies have shown that related triazole derivatives demonstrate significant inhibitory effects against fungal strains such as Aspergillus flavus, Mucor species, Aspergillus niger, and Aspergillus fumigatus .
- A structure-activity relationship analysis suggests that the presence of specific substituents enhances antifungal efficacy. For example, compounds with naphthyl groups at certain positions showed superior antifungal activities compared to others lacking these groups .
Anticancer Activity
Mercapto-substituted 1,2,4-triazoles have been reported to exhibit chemopreventive and chemotherapeutic effects:
- Some derivatives have shown cytotoxic effects against various cancer cell lines. For instance, a study reported that certain triazole derivatives exhibited IC50 values in the micromolar range against human breast cancer (MCF-7) and colon carcinoma (HCT-116) cell lines .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 47f | HCT-116 | 6.2 |
| 47e | T47D | 43.4 |
| 69c | MCF-7 | < 10 |
Antimicrobial Activity
The compound also exhibits antimicrobial properties:
- Studies have indicated that related triazoles possess antibacterial and antiparasitic activities. This suggests that this compound may interact with various microbial targets effectively .
Case Studies
- Antifungal Evaluation : In a comparative study of triazole derivatives, compounds similar to our target compound were tested against four fungal strains with results indicating significant growth inhibition .
- Cytotoxicity Screening : A series of synthesized triazole-thiones were evaluated for their cytotoxicity against human cancer cell lines. Notably, some compounds showed potent activity with lower IC50 values than standard chemotherapy agents like cisplatin .
Q & A
Basic: What are the optimal synthetic routes for this triazole derivative, and how can reaction conditions be adjusted to improve yield?
Methodological Answer:
The synthesis of 1,2,4-triazole derivatives typically involves cyclization reactions of thiosemicarbazides or hydrazides. For this compound, a multi-step approach is recommended:
Intermediate Preparation : Start with 2,4-dichlorobenzyl mercaptan and 2-furaldehyde to form the thioether linkage.
Triazole Core Formation : Use a cyclocondensation reaction under reflux with DMSO as a solvent, similar to methods described for analogous triazoles (65% yield achieved via 18-hour reflux and ice-water quenching) .
Propenyl Introduction : Employ alkylation with propargyl bromide, followed by isomerization to the allyl group using catalytic palladium.
Optimization Tips :
- Increase yield by adjusting solvent polarity (e.g., ethanol/water mixtures for crystallization).
- Monitor reaction progress via TLC or LC-MS to terminate at peak conversion .
Advanced: How can molecular docking simulations predict this compound’s bioactivity against specific enzymatic targets?
Methodological Answer:
Molecular docking studies are critical for rational drug design:
Target Selection : Prioritize enzymes like CYP51 (fungal sterol biosynthesis) or bacterial dihydrofolate reductase, as triazoles often inhibit these .
Software Setup : Use AutoDock Vina or Schrödinger Suite with parameters adjusted for hydrogen bonding (e.g., triazole N-atoms) and hydrophobic interactions (dichlorophenyl group).
Validation : Cross-validate docking poses with co-crystallized ligands (PDB: 1EA1 for CYP51). Key metrics include binding energy (ΔG < -8 kcal/mol) and RMSD < 2.0 Å .
Case Study : A docking analysis of a similar triazole-thiol showed strong binding to CYP51 via π-π stacking with Phe228 and hydrogen bonds with Tyr140 .
Basic: Which spectroscopic techniques are most effective for characterizing this compound’s structural integrity?
Methodological Answer:
¹H/¹³C NMR :
- Identify the propenyl group via vinyl protons (δ 5.1–5.8 ppm, multiplet) and allylic carbons (δ 115–125 ppm).
- The 2-furyl group shows characteristic aromatic protons at δ 6.3–7.4 ppm .
IR Spectroscopy : Confirm the thioether (C-S stretch at ~600–700 cm⁻¹) and triazole ring (C=N stretch at ~1500 cm⁻¹) .
HRMS : Use ESI+ mode to verify the molecular ion ([M+H]⁺ at m/z calculated for C₁₇H₁₃Cl₂N₃OS: 394.02) .
Advanced: How can researchers resolve spectral data contradictions (e.g., unexpected NMR shifts)?
Methodological Answer:
Contradictions often arise from dynamic effects or substituent electronic interactions:
Dynamic NMR (DNMR) : Resolve conformational exchange broadening in the propenyl group by varying temperature (e.g., 25–60°C) .
2D Techniques :
- HSQC/HMBC : Assign overlapping aromatic signals (e.g., dichlorophenyl vs. furyl protons) via long-range correlations .
- NOESY : Identify spatial proximity between the propenyl and thioether groups to confirm regiochemistry.
Comparative Analysis : Reference spectra of structurally similar compounds (e.g., 5-(2-furyl)-1,2,4-triazoles) to validate shifts .
Advanced: What strategies elucidate the impact of substituent variations on bioactivity?
Methodological Answer:
SAR Studies :
- Synthesize analogs replacing the dichlorophenyl group with fluorophenyl or methyl groups.
- Test antifungal activity against Candida albicans (MIC assay) and correlate with LogP values .
QSAR Modeling : Use descriptors like Hammett σ (electron-withdrawing effect of Cl) and molar refractivity to predict potency .
Crystallography : Resolve ligand-enzyme co-crystals (e.g., with CYP51) to map substituent interactions at atomic resolution .
Advanced: What methodologies assess the ADME properties of this compound during preclinical development?
Methodological Answer:
In Silico Tools :
- SwissADME : Predict bioavailability (Lipinski’s Rule of Five) and blood-brain barrier penetration.
- pkCSM : Estimate hepatic clearance and CYP450 inhibition risk .
In Vitro Assays :
- Caco-2 Permeability : Measure apical-to-basolateral transport (Papp > 1 × 10⁻⁶ cm/s indicates good absorption).
- Microsomal Stability : Incubate with rat liver microsomes; >50% remaining after 1 hour suggests metabolic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
